6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester

Description

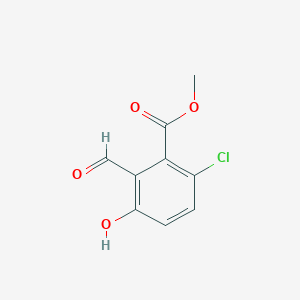

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is a substituted benzoic acid derivative characterized by three key functional groups:

- A chloro substituent at position 6,

- A formyl group at position 2,

- A hydroxyl group at position 3,

- A methyl ester at the carboxylic acid position.

This compound’s unique structure confers distinct electronic and steric properties. Such features make it a candidate for pharmaceutical or agrochemical intermediates, particularly in reactions involving nucleophilic attack or metal-catalyzed transformations .

Properties

IUPAC Name |

methyl 6-chloro-2-formyl-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)8-5(4-11)7(12)3-2-6(8)10/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUJIDUPNJFHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester typically involves the chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: 6-Chloro-2-carboxy-3-hydroxy-benzoic acid methyl ester.

Reduction: 6-Chloro-2-hydroxymethyl-3-hydroxy-benzoic acid methyl ester.

Substitution: 6-Amino-2-formyl-3-hydroxy-benzoic acid methyl ester.

Scientific Research Applications

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester is primarily based on its ability to interact with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

Key analogues and their differences are summarized below:

| Compound Name | Substituents (Positions) | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester | Cl (6), CHO (2), OH (3) | Methyl | C₉H₇ClO₄ | ~214.6* | Hydroxyl enhances solubility |

| 2-Chloro-6-fluoro-3-formylbenzoic acid | Cl (2), F (6), CHO (3) | None (acid) | C₈H₄ClFO₃ | 202.56 | Free acid; lacks ester and hydroxyl |

| 2-Chloro-6-fluoro-3-methyl-benzoic acid methyl ester | Cl (2), F (6), CH₃ (3) | Methyl | C₉H₇ClFO₂ | ~204.6* | Methyl substituent reduces reactivity |

| Ethyl 2-chloro-6-fluoro-3-methylbenzoate | Cl (2), F (6), CH₃ (3) | Ethyl | C₁₀H₁₀ClFO₂ | 216.64 | Ethyl ester increases lipophilicity |

*Calculated based on molecular formulas.

Key Observations:

- Substituent Positioning : The target compound’s hydroxyl (position 3) and formyl (position 2) groups are absent in analogues like 2-chloro-6-fluoro-3-methyl-benzoic acid methyl ester, which instead has a methyl group at position 3 .

- Ester vs. Acid : 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) lacks the methyl ester, making it more acidic and water-soluble .

- Halogen Effects : Fluoro substituents (e.g., in analogues ) reduce steric bulk compared to chloro but increase electron-withdrawing effects.

Physical and Chemical Properties

Polarity and Solubility:

- The hydroxyl group in the target compound significantly increases polarity, enhancing solubility in polar solvents (e.g., methanol, DMSO) compared to non-hydroxylated analogues .

- Ethyl esters (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate) exhibit higher lipophilicity (logP ~2.5–3.0) than methyl esters (logP ~2.0–2.5), impacting membrane permeability .

Reactivity:

- The formyl group in the target compound is highly reactive toward nucleophiles (e.g., in condensation or Schiff base formation), whereas methyl or fluoro-substituted analogues are less reactive .

- The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions, absent in analogues like 2-chloro-6-fluoro-3-methyl-benzoic acid methyl ester .

Biological Activity

6-Chloro-2-formyl-3-hydroxy-benzoic acid methyl ester (CAS No. 1427373-63-4) is a compound with significant potential in various fields of biological research. Its unique structure, featuring a chloro substituent and both formyl and hydroxy groups, allows it to interact with biological macromolecules, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

The compound is synthesized through chlorination of 2-formyl-3-hydroxy-benzoic acid methyl ester using reagents like thionyl chloride or phosphorus pentachloride. The resulting compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 6-Chloro-2-carboxy-3-hydroxy-benzoic acid methyl ester |

| Reduction | Sodium borohydride | 6-Chloro-2-hydroxymethyl-3-hydroxy-benzoic acid methyl ester |

| Substitution | Ammonia or primary amines | 6-Amino-2-formyl-3-hydroxy-benzoic acid methyl ester |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been evaluated for its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in agar diffusion assays.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological targets due to the presence of hydroxyl and formyl groups. The chloro group may facilitate halogen bonding, enhancing interaction with enzymes and receptors.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against multidrug-resistant bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

- Anticancer Study : Research by Zhang et al. (2024) demonstrated that treatment with this compound at concentrations of 50 µM led to a 70% reduction in cell viability in MCF-7 cells after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.